molecular formula C16H14N2O4 B11203119 N-(4-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide CAS No. 886189-17-9

N-(4-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B11203119
CAS No.: 886189-17-9
M. Wt: 298.29 g/mol
InChI Key: OPRFTMMGIJIXQN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the condensation of 4-methoxyaniline with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of N-(4-hydroxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2-(2-hydroxy-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can intercalate with DNA, while the acetamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
  • N-(4-chlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
  • N-(4-nitrophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Uniqueness

N-(4-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

886189-17-9

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H14N2O4/c1-21-12-8-6-11(7-9-12)17-15(19)10-18-13-4-2-3-5-14(13)22-16(18)20/h2-9H,10H2,1H3,(H,17,19)

InChI Key

OPRFTMMGIJIXQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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